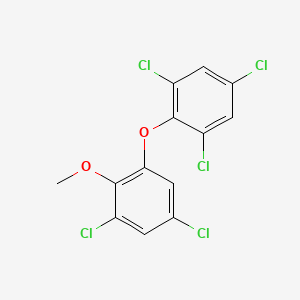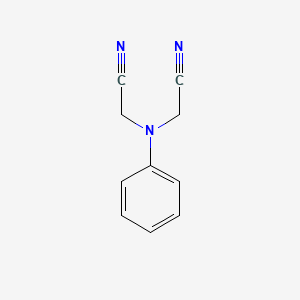![molecular formula C21H45NO4Si B13788519 N-[3-(Triethoxysilyl)propyl]dodecanamide CAS No. 51833-28-4](/img/structure/B13788519.png)
N-[3-(Triethoxysilyl)propyl]dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Triethoxysilyl)propyl]dodecanamide is an organosilicon compound that features both silane and amide functional groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]dodecanamide typically involves the reaction of 3-(triethoxysilyl)propylamine with dodecanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Dodecanoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
N-[3-(Triethoxysilyl)propyl]dodecanamide can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are crucial in forming cross-linked networks.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols.
Condensation: Forms siloxane networks.
Substitution: Yields substituted amides or other derivatives.
科学的研究の応用
N-[3-(Triethoxysilyl)propyl]dodecanamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-[3-(Triethoxysilyl)propyl]dodecanamide involves the hydrolysis of the silane group to form silanols, which can then condense to form siloxane bonds. These bonds create a strong, stable network that enhances the material’s properties. The amide group can interact with various molecular targets, contributing to the compound’s versatility in different applications .
類似化合物との比較
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Another organosilicon compound with similar applications in surface modification and material science.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Used as a coupling agent in rubber composites.
Uniqueness
N-[3-(Triethoxysilyl)propyl]dodecanamide is unique due to its combination of silane and amide functional groups, which provide both strong adhesion properties and the ability to participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in applications requiring robust and versatile materials.
特性
CAS番号 |
51833-28-4 |
|---|---|
分子式 |
C21H45NO4Si |
分子量 |
403.7 g/mol |
IUPAC名 |
N-(3-triethoxysilylpropyl)dodecanamide |
InChI |
InChI=1S/C21H45NO4Si/c1-5-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-27(24-6-2,25-7-3)26-8-4/h5-20H2,1-4H3,(H,22,23) |
InChIキー |
QQPPECOPIWMCQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



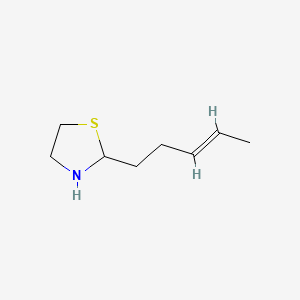
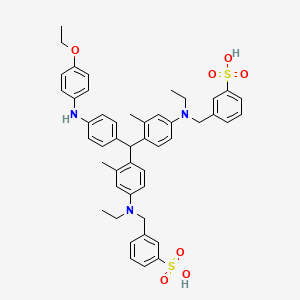

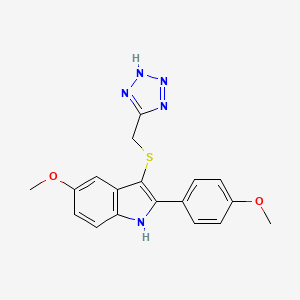
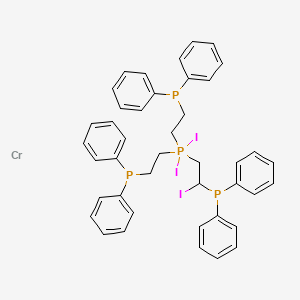
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
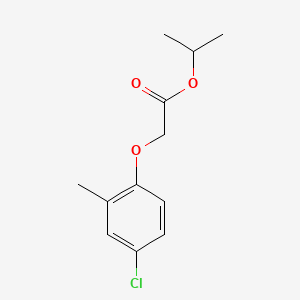

![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
